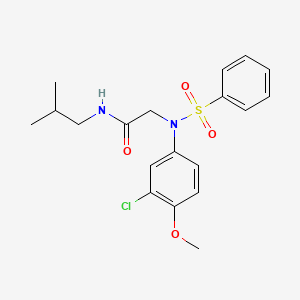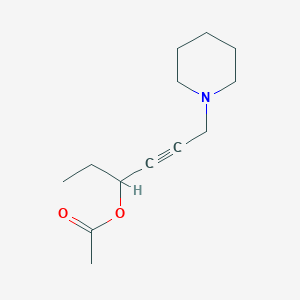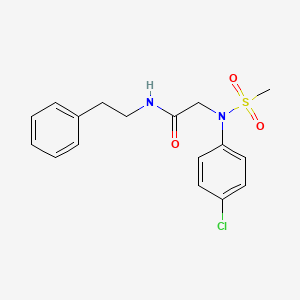
N~2~-(3-chloro-4-methoxyphenyl)-N~1~-isobutyl-N~2~-(phenylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(3-chloro-4-methoxyphenyl)-N~1~-isobutyl-N~2~-(phenylsulfonyl)glycinamide, also known as CI-994, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound belongs to the class of histone deacetylase (HDAC) inhibitors, which have been shown to have anti-tumor effects by inducing cell cycle arrest, apoptosis, and differentiation.
Mechanism of Action
N~2~-(3-chloro-4-methoxyphenyl)-N~1~-isobutyl-N~2~-(phenylsulfonyl)glycinamide exerts its anti-tumor effects by inhibiting the activity of HDAC enzymes, which play a critical role in regulating gene expression and chromatin structure. HDAC inhibitors like N~2~-(3-chloro-4-methoxyphenyl)-N~1~-isobutyl-N~2~-(phenylsulfonyl)glycinamide increase the acetylation of histone proteins, leading to a more relaxed chromatin structure and increased accessibility of DNA to transcription factors. This results in the upregulation of genes involved in cell cycle arrest, apoptosis, and differentiation, leading to the anti-tumor effects of N~2~-(3-chloro-4-methoxyphenyl)-N~1~-isobutyl-N~2~-(phenylsulfonyl)glycinamide.
Biochemical and Physiological Effects:
In addition to its anti-tumor effects, N~2~-(3-chloro-4-methoxyphenyl)-N~1~-isobutyl-N~2~-(phenylsulfonyl)glycinamide has been shown to have other biochemical and physiological effects. It has been demonstrated to inhibit the growth of malaria parasites and to have anti-inflammatory effects in animal models. N~2~-(3-chloro-4-methoxyphenyl)-N~1~-isobutyl-N~2~-(phenylsulfonyl)glycinamide has also been shown to increase the sensitivity of cancer cells to radiation therapy.
Advantages and Limitations for Lab Experiments
One advantage of using N~2~-(3-chloro-4-methoxyphenyl)-N~1~-isobutyl-N~2~-(phenylsulfonyl)glycinamide in lab experiments is its specificity for HDAC enzymes, which allows for targeted modulation of gene expression. Another advantage is its low toxicity in normal cells, which makes it a promising candidate for cancer treatment. However, one limitation is its relatively short half-life in vivo, which may limit its effectiveness as a therapeutic agent.
Future Directions
There are several potential future directions for the study of N~2~-(3-chloro-4-methoxyphenyl)-N~1~-isobutyl-N~2~-(phenylsulfonyl)glycinamide. One direction is the development of more potent and selective HDAC inhibitors based on the structure of N~2~-(3-chloro-4-methoxyphenyl)-N~1~-isobutyl-N~2~-(phenylsulfonyl)glycinamide. Another direction is the investigation of the combination of N~2~-(3-chloro-4-methoxyphenyl)-N~1~-isobutyl-N~2~-(phenylsulfonyl)glycinamide with other anti-cancer agents, such as radiation therapy or chemotherapy. Additionally, the use of N~2~-(3-chloro-4-methoxyphenyl)-N~1~-isobutyl-N~2~-(phenylsulfonyl)glycinamide in combination with immunotherapy may be a promising approach for cancer treatment. Finally, the investigation of the role of HDAC inhibitors in other diseases, such as neurodegenerative diseases or inflammatory disorders, may also be an interesting area of research.
Synthesis Methods
The synthesis of N~2~-(3-chloro-4-methoxyphenyl)-N~1~-isobutyl-N~2~-(phenylsulfonyl)glycinamide involves a series of chemical reactions starting from 3-chloro-4-methoxyaniline. The intermediate products are then coupled with isobutylamine and phenylsulfonyl chloride to form the final product. This synthesis method has been optimized to achieve high yields and purity of N~2~-(3-chloro-4-methoxyphenyl)-N~1~-isobutyl-N~2~-(phenylsulfonyl)glycinamide.
Scientific Research Applications
N~2~-(3-chloro-4-methoxyphenyl)-N~1~-isobutyl-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential use in cancer treatment. In preclinical studies, N~2~-(3-chloro-4-methoxyphenyl)-N~1~-isobutyl-N~2~-(phenylsulfonyl)glycinamide has been shown to have anti-tumor effects in a variety of cancer cell lines and animal models. It has been demonstrated to induce cell cycle arrest, apoptosis, and differentiation in cancer cells, while having minimal toxicity in normal cells.
properties
IUPAC Name |
2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]-N-(2-methylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O4S/c1-14(2)12-21-19(23)13-22(15-9-10-18(26-3)17(20)11-15)27(24,25)16-7-5-4-6-8-16/h4-11,14H,12-13H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZXSBQHZCKFQQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CN(C1=CC(=C(C=C1)OC)Cl)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(3-chloro-4-methoxyphenyl)-N-(2-methylpropyl)-N~2~-(phenylsulfonyl)glycinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,4'-bis{[4-(acetyloxy)benzoyl]amino}-3,3'-biphenyldicarboxylic acid](/img/structure/B4886383.png)
![N~1~-(2,6-difluorophenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)glycinamide](/img/structure/B4886386.png)
![N-[4-(diethylamino)phenyl]-2-phenylcyclopropanecarboxamide](/img/structure/B4886410.png)
![1'-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B4886414.png)

![2-(3-{2-[(2,5-dimethoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)-1H-isoindole-1,3(2H)-dione hydrobromide](/img/structure/B4886444.png)
![8-[3-(2-nitrophenoxy)propoxy]quinoline](/img/structure/B4886447.png)
![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-(3-nitrophenyl)ethanone](/img/structure/B4886453.png)
![1-[4-(2,4-dichlorophenoxy)butanoyl]-4-piperidinecarboxamide](/img/structure/B4886460.png)
![5-({2-[(2-methoxy-4-methylphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B4886465.png)
![5-ethoxy-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]-2-furamide trifluoroacetate](/img/structure/B4886473.png)
![N-(5-fluoro-2-methylbenzyl)-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4886477.png)